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bromobenzene;copper(1+)

Cat. No.: B14470144
CAS No.: 67695-33-4
M. Wt: 219.55 g/mol
InChI Key: RZQTVADDAVFLEH-UHFFFAOYSA-N
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Description

Foundational Aspects of Aryl Halide Activation in Copper(I) Catalysis

The activation of the aryl-halogen bond is the critical first step in copper(I)-catalyzed cross-coupling reactions. In the case of bromobenzene (B47551), the process is governed by the interaction between the copper(I) catalyst and the carbon-bromine (C-Br) bond. The electronegative bromine atom creates a partial positive charge on the attached carbon, making it susceptible to nucleophilic attack, while the C-Br bond itself can undergo oxidative addition to a low-valent copper(I) center. vulcanchem.com

Several mechanistic pathways have been proposed, often depending on the specific reaction, ligands, and conditions. researchgate.net A commonly accepted mechanism involves the oxidative addition of the aryl halide to a copper(I) complex. researchgate.netmdpi.com This step forms a transient, high-valent copper(III)-aryl intermediate. mdpi.combeilstein-journals.org Subsequent reductive elimination from this intermediate yields the desired cross-coupled product and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. mdpi.com

Alternative mechanisms, such as those involving single-electron transfer (SET) or π-complexation between the copper(I) catalyst and the aromatic ring of bromobenzene, have also been suggested. researchgate.netmdpi.comrug.nl Studies on model systems, such as the Ullmann reaction of bromobenzene on a copper surface, have provided atomic-scale insights, revealing the formation of highly mobile organometallic intermediates where phenyl groups are bound to a copper atom extracted from the surface. rsc.org The relative reactivity of aryl halides in these reactions typically follows the trend of Ar-I > Ar-Br > Ar-Cl, which parallels the C-X bond dissociation energies, supporting the idea that the cleavage of this bond is a key step. rug.nlmdpi.com

Historical Development and Modern Advancements in Copper(I)-Catalyzed Cross-Coupling

The history of copper-mediated arylation dates back over a century to the pioneering work of Fritz Ullmann and Irma Goldberg. The classical Ullmann condensation, first reported in the early 1900s, involved the self-coupling of aryl halides (homo-coupling) or their reaction with nucleophiles like alcohols, amines, and thiols (hetero-coupling) using stoichiometric amounts of copper powder or salts at very high temperatures (often exceeding 200°C). mdpi.comacs.orgbeilstein-journals.org These harsh conditions limited the reaction's scope and functional group tolerance. mdpi.comacs.org

The last few decades have witnessed a renaissance in copper catalysis, driven by the need for more sustainable and cost-effective alternatives to palladium-based systems. acs.orgnih.gov A major breakthrough was the discovery that the addition of organic ligands could dramatically accelerate the reactions, allowing them to proceed under much milder conditions with only catalytic amounts of copper. acs.orgalberts.edu.in This led to the development of "modern" or "modified" Ullmann reactions.

Key advancements include the introduction of various ligand classes, such as diamines, amino acids, phenanthrolines, and diketones, which stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. mdpi.comacs.org These ligand-accelerated protocols have expanded the substrate scope to include less reactive aryl bromides and even some aryl chlorides, which were previously inert under classical conditions. mdpi.comnih.gov Reactions that once required days at high temperatures can now often be performed at or near room temperature in a matter of hours. mdpi.comacs.org

EraKey DevelopmentTypical ConditionsSignificance
Early 1900s Classical Ullmann & Goldberg Reactions mdpi.combeilstein-journals.orgStoichiometric copper powder/salts, >200°C, polar solvents.First demonstration of copper-mediated C-C, C-N, and C-O bond formation.
Mid-20th Century Mechanistic StudiesContinued use of harsh conditions, limited synthetic application.Gradual understanding of reactivity patterns (ArI > ArBr > ArCl). rug.nl
Late 1990s - 2000s Ligand-Accelerated Catalysis acs.orgnih.govCatalytic Cu(I) salts (e.g., CuI), ligands (diamines, amino acids), bases (e.g., K₂CO₃, Cs₂CO₃), 80-120°C.Dramatically improved yields, milder conditions, broader substrate scope, and functional group tolerance.
2010s - Present Advanced Catalytic Systems beilstein-journals.orgacs.orgrsc.orgLow catalyst loadings, room temperature reactions, use of "green" solvents, development of copper-free and heterogeneous systems. mdpi.comacs.orgwikipedia.orgIncreased efficiency, sustainability, and applicability in complex molecule synthesis.

Strategic Importance of Bromobenzene as a Substrate in Copper(I) Organometallic Chemistry

Bromobenzene holds a strategically important position as a substrate in copper-catalyzed cross-coupling reactions. It offers a favorable balance between reactivity and cost. While aryl iodides are more reactive, they are also significantly more expensive and less commercially available. mdpi.com Conversely, aryl chlorides are cheaper but often exhibit low reactivity, requiring more specialized and forceful catalytic systems. mdpi.commdpi.com Bromobenzene, therefore, represents a practical and economical choice for many large-scale industrial and laboratory syntheses. patsnap.com

The utility of bromobenzene is demonstrated across a wide range of fundamental copper-catalyzed transformations:

Ullmann Condensation: Modern Ullmann protocols readily couple bromobenzene with various nucleophiles. For instance, the C-N coupling with amines and the C-O coupling with phenols are widely used to synthesize anilines and diaryl ethers, respectively, which are common motifs in pharmaceuticals and materials. mdpi.comacs.org

Sonogashira Coupling: Although traditionally a palladium-catalyzed reaction, copper(I) serves as a crucial co-catalyst that facilitates the formation of the key copper(I) acetylide intermediate. wikipedia.orgmdpi.com In some cases, copper-only systems, promoted by additives like chlorobenzene (B131634) or bromobenzene, have been developed for the coupling of terminal alkynes with aryl halides. google.com

Chan-Lam Coupling: This reaction provides a powerful method for C-N and C-O bond formation by coupling arylboronic acids with amines or alcohols, offering a complementary approach to the Ullmann reaction. beilstein-journals.org

Synthesis of Organocopper Reagents: While less common than using organolithium or Grignard precursors, organocopper reagents can be formed directly from organic halides, including bromobenzene, using highly reactive copper metal. mdma.chthebrpi.org

The versatility of bromobenzene in these reactions makes it an indispensable building block for constructing complex molecular architectures. patsnap.com

Reaction TypeCoupling PartnerCatalyst System (Example)Product TypeRef.
Ullmann C-N Coupling MethylamineCopper Powder / AirN-Methylaniline researchgate.net
Ullmann C-O Coupling Phenol (B47542)Copper Coil / Diamine LigandDiphenyl ether acs.org
Sonogashira Coupling PhenylacetylenePd Catalyst / CuI Co-catalystDiphenylacetylene wiley.comresearchgate.net
Direct C-H Arylation ThiazoleCuI / LiOᵗBuPhenylthiazole acs.org
Ullmann Homocoupling BromobenzeneCopper PowderBiphenyl (B1667301) rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCu B14470144 bromobenzene;copper(1+) CAS No. 67695-33-4

Properties

CAS No.

67695-33-4

Molecular Formula

C6H4BrCu

Molecular Weight

219.55 g/mol

IUPAC Name

bromobenzene;copper(1+)

InChI

InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1

InChI Key

RZQTVADDAVFLEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Cu+]

Origin of Product

United States

Mechanistic Pathways in Copper I Bromobenzene Reactivity

Unraveling Catalytic Cycles in Bromobenzene (B47551) Transformations

The catalytic cycles in copper(I)-mediated transformations of bromobenzene are multifaceted, with several proposed mechanisms often operating in concert or competition. These pathways are dictated by the reaction conditions, ligands, and substrates involved. Key mechanistic paradigms include oxidative addition/reductive elimination cycles, single electron transfer processes, and concepts involving σ-bond metathesis and π-complexation.

Oxidative Addition/Reductive Elimination Mechanisms (Cu(I)/Cu(III) Redox Cycle)

A central mechanistic proposal involves a Cu(I)/Cu(III) redox cycle, initiated by the oxidative addition of bromobenzene to a Cu(I) complex. wikipedia.orglibretexts.orglibretexts.org This step, which is often considered rate-determining, leads to the formation of a putative arylcopper(III) intermediate. This high-valent copper species is typically unstable but plays a pivotal role in the subsequent bond-forming step. nih.govnih.gov

The oxidative addition process increases both the oxidation state and the coordination number of the copper center. wikipedia.org For transition metals like copper, this reaction results in a decrease in the d-electron count, in this case from d¹⁰ for Cu(I) to d⁸ for Cu(III). wikipedia.org The formation of these aryl-copper(III)-halide complexes has been supported by in situ spectroscopic studies and, in some cases, by the synthesis and characterization of stable analogues. researchgate.net

Table 1: Key Steps in the Cu(I)/Cu(III) Catalytic Cycle

StepDescriptionChange in Copper Oxidation State
Oxidative Addition A bromobenzene molecule adds to the Cu(I) center, breaking the C-Br bond and forming an aryl-Cu(III)-bromide species.+1 ➔ +3
Ligand Exchange/Transmetalation A nucleophile displaces the bromide ligand or a transmetalation event occurs, placing the coupling partners on the copper center.No change
Reductive Elimination The aryl group and the nucleophile couple, forming the desired product and regenerating the Cu(I) catalyst.+3 ➔ +1

Recent studies have provided direct evidence for the viability of this pathway through the isolation and characterization of stable Cu(III) complexes, which were previously elusive. nih.govnih.gov These findings have solidified the importance of the Cu(I)/Cu(III) cycle in copper-catalyzed cross-coupling reactions.

Single Electron Transfer (SET) Processes and Radical Intermediates (Cu(I)/Cu(II) Redox Cycle)

An alternative mechanistic framework involves a Cu(I)/Cu(II) redox cycle initiated by a single electron transfer (SET) from the electron-rich Cu(I) catalyst to the bromobenzene substrate. nih.govnih.gov This SET event generates a Cu(II) species and an aryl radical anion, which can then fragment to an aryl radical and a bromide ion. nih.gov The involvement of radical intermediates is a key feature of this pathway. nih.govlibretexts.org

The generated aryl radical can then participate in the desired bond-forming reaction. The catalytic cycle is completed by the reduction of the Cu(II) species back to the active Cu(I) state. This pathway is particularly relevant for first-row transition metals, which readily undergo one-electron redox changes. nih.gov

Computational and experimental studies have provided evidence for the operation of SET mechanisms in certain copper-catalyzed reactions. nih.govnih.gov The detection of radical intermediates or the observation of reaction outcomes consistent with radical chemistry, such as the formation of side products from radical trapping, can indicate the involvement of an SET pathway. nih.govresearchgate.net

Table 2: Proposed Steps in the Cu(I)/Cu(II) Catalytic Cycle via SET

StepDescriptionChange in Copper Oxidation State
Single Electron Transfer (SET) Cu(I) donates an electron to bromobenzene, forming a Cu(II) species and a bromobenzene radical anion.+1 ➔ +2
Fragmentation The bromobenzene radical anion fragments into an aryl radical and a bromide ion.No change
Radical Reaction The aryl radical reacts with a coupling partner.No change
Catalyst Regeneration The Cu(II) species is reduced back to Cu(I), completing the cycle.+2 ➔ +1

The distinction between the Cu(I)/Cu(III) and Cu(I)/Cu(II) pathways can be subtle and, in some cases, both mechanisms may be operative. nih.gov

σ-Bond Metathesis and π-Complexation Concepts

Beyond redox-centric mechanisms, σ-bond metathesis has been proposed as a potential pathway in copper-catalyzed reactions. nih.gov This mechanism avoids changes in the formal oxidation state of the copper center. In this scenario, a copper(I) species could react with bromobenzene through a concerted process involving a four-centered transition state, leading to the exchange of substituents. researchgate.netrsc.org

While less commonly invoked for C-X bond activation compared to oxidative addition, σ-bond metathesis is a recognized elementary step in organometallic chemistry. nih.gov Computational studies have been employed to evaluate the feasibility of this pathway in specific copper-catalyzed systems. nih.gov

The concept of π-complexation, where the aromatic ring of bromobenzene interacts with the copper center, may also play a role in the initial stages of the reaction, facilitating the subsequent bond activation steps, whether through oxidative addition or other pathways.

Identification and Characterization of Organometallic Intermediates

A deeper understanding of the mechanistic pathways relies on the successful identification and characterization of the transient organometallic intermediates involved in the catalytic cycle. researchgate.netnih.govwhiterose.ac.uk The inherent reactivity and often short lifetimes of these species present a significant challenge to their study.

Formation and Reactivity of Arylcopper(I) and Putative Arylcopper(III) Species

Arylcopper(I) species are well-established intermediates in many copper-catalyzed reactions. nih.govwhiterose.ac.uk They can be formed through various routes, including the reaction of a Cu(I) salt with an organometallic reagent (transmetalation) or via the reductive elimination from a higher-valent copper species. researchgate.net These compounds are typically nucleophilic at the carbon atom bonded to copper. nih.gov

The existence and reactivity of arylcopper(III) species have been a subject of intense investigation. researchgate.netnih.gov While often too unstable to isolate, their presence has been inferred from kinetic data and computational modeling. nih.gov In recent years, significant progress has been made in the synthesis and characterization of stable aryl-copper(III) complexes, often through the use of carefully designed supporting ligands. nih.govnih.govresearchgate.net These stable analogues have provided invaluable insights into the structure, bonding, and reactivity of these previously elusive intermediates. researchgate.net Spectroscopic techniques such as NMR and X-ray crystallography have been instrumental in their characterization. researchgate.net

Table 3: Characterization of Key Organocopper Intermediates

Intermediate SpeciesCommon Methods of CharacterizationKey Reactivity
Arylcopper(I) NMR Spectroscopy, X-ray Crystallography (for stable complexes)Acts as a nucleophile in cross-coupling reactions.
Arylcopper(III) In situ Spectroscopy (NMR, UV-vis), Cyclic Voltammetry, X-ray Crystallography (for stable complexes) researchgate.netUndergoes reductive elimination to form C-C or C-heteroatom bonds.

Surface-Confined Organometallic Intermediates in Heterogeneous Systems

In the realm of heterogeneous catalysis, the interaction of bromobenzene with copper surfaces or supported copper catalysts leads to the formation of surface-confined organometallic intermediates. whiterose.ac.ukacs.org Surface organometallic chemistry (SOMC) is a field dedicated to the study of these species, aiming to bridge the gap between homogeneous and heterogeneous catalysis. rsc.orgnih.gov

The characterization of these surface-bound intermediates is challenging but can be achieved using a variety of surface-sensitive techniques, including X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and temperature-programmed desorption (TPD). These methods provide information about the chemical state of the copper, the nature of the adsorbed species, and the energetics of their interactions with the surface.

The reactivity of these surface-confined intermediates is governed by the nature of the support material and the specific copper sites involved. whiterose.ac.uk Understanding the structure and reactivity of these species is crucial for designing more efficient and selective heterogeneous catalysts for the transformation of bromobenzene. acs.org

Kinetic Investigations and Rate-Determining Steps in Bromobenzene Reactions

Kinetic studies are fundamental to elucidating the sequence of elementary steps in a reaction mechanism and identifying the slowest, or rate-determining, step. In the context of copper(I)-mediated reactions involving aryl halides like bromobenzene, the initial interaction often involves the oxidative addition of the carbon-bromine bond to the copper(I) center.

In contrast to traditional palladium-catalyzed cross-couplings, reactions involving copper(I) can exhibit a reversal in the sequence of transmetalation and oxidative addition steps. semanticscholar.org For instance, in copper(I)-catalysed sulfonylative Suzuki–Miyaura transformations involving aryl halides, it is suggested that the transmetalation of a boronic acid onto the copper(I) center occurs before the oxidative addition of the aryl halide. semanticscholar.orgnih.gov This is attributed to the higher activation barriers for the oxidative addition of copper(I) into the C-X bond. semanticscholar.org Following the formation of an aryl-copper(I) species via transmetalation, the subsequent oxidative addition of the aryl halide (like bromobenzene) would lead to a transient copper(III) intermediate. nih.gov

The specific rate and mechanism can be highly dependent on the ligands coordinated to the copper(I) center, the solvent, and the reaction temperature. For example, kinetic studies of the bromine-exchange reaction between gallium bromide and alkyl bromides have shown a significant dependence on the solvent, indicating the role of the reaction medium in stabilizing intermediates and transition states. researchgate.net While not a copper system, this highlights the importance of the reaction environment in kinetic outcomes.

Reaction Type Proposed Rate-Determining Step Key Mechanistic Feature Source
Ullmann Coupling (analogues)Oxidative Addition of Ar-Br to Cu(I)Formation of a Cu(III) intermediate. acs.org
Sulfonylative Suzuki–MiyauraOxidative Addition of Ar-X to Cu(I)-sulfinateOccurs after transmetalation and SO₂ insertion. semanticscholar.orgnih.gov
General Cu(I) Cross-CouplingOxidative Addition of Ar-X to Cu(I)Often has a high activation barrier. semanticscholar.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving transition metals like copper. These methods allow for the theoretical examination of reaction intermediates and transition states that may be too transient to observe experimentally.

Computational studies on copper-catalyzed reactions provide a detailed picture of the entire catalytic cycle. For instance, in a copper(I)-catalysed sulfonylative Suzuki–Mintera reaction, computational and spectroscopic techniques together helped delineate the individual steps, including the resting state of the catalyst, transmetalation, sulfur dioxide insertion, and the oxidative addition of the aryl halide to the copper(I) species. semanticscholar.orgnih.gov Similarly, the mechanism of copper-catalyzed C-H amination has been explored computationally, revealing that the addition of a nitrene moiety to benzene (B151609) to form an aziridine (B145994) intermediate is more favorable than hydrogen abstraction. rsc.org These studies showcase the power of computational methods to distinguish between competing mechanistic pathways.

Density Functional Theory (DFT) Analysis of Potential Energy Surfaces

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules and mapping the potential energy surface (PES) of a reaction. The PES represents the energy of a system as a function of the geometric coordinates of its atoms, providing a landscape of reactant and product valleys connected by transition state mountain passes.

In the context of copper(I)-bromobenzene reactivity, DFT calculations can model the interaction from the initial approach of the reactants to the final products. For example, DFT has been used to investigate the mechanism of Cu-catalyzed C(sp³)–H bromination. nih.gov These studies found that the reaction initiates with the transfer of a bromine atom to the copper(I) center, a process that occurs over a small energy barrier at a singlet-triplet state seam of crossing. nih.gov

DFT calculations have also been employed to study the adsorption of aromatic molecules like benzene on copper surfaces. uts.edu.au These studies analyze the nature of the bonding, which is found to be primarily dispersive, and calculate potential energy surfaces for the interaction. uts.edu.au Although this pertains to a heterogeneous system, the principles of analyzing the interaction between the aromatic ring and copper atoms are relevant. The calculations can reveal how the electronic structure of both the copper center and the bromobenzene molecule are perturbed upon interaction, leading to bond activation.

System/Reaction DFT Functional/Basis Set Key Finding from PES Analysis Source
Benzene on Cu₁₃ clusterPW91/6-31G*Ground-state of adsorbate correlates to the asymptotic benzene triplet state. uts.edu.au
Cu-catalyzed C(sp³)–H bromination(Not specified)Reaction starts with Br-atom transfer to Cu(I) center via singlet-triplet crossing. nih.gov
1-Bromo-2-chlorobenzeneB3LYP/6-311++G(d,p)Ground state molecular geometry optimization for vibrational analysis. researchgate.net

Theoretical Prediction of Energetic Barriers and Transition States

A key outcome of DFT analysis of a potential energy surface is the identification and characterization of transition states and the calculation of the energetic barriers (activation energies) associated with them. This data is directly comparable to experimental kinetic results and provides a quantitative understanding of reaction rates.

Computational studies on copper-catalyzed reactions consistently focus on calculating these barriers to determine the most likely reaction pathway. In a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle for a sulfonylative coupling, DFT calculations suggested that for the key copper(III) sulfinate intermediate, the S-bound isomer is thermodynamically more stable than the O-bound isomer by approximately 3 kJ mol⁻¹. nih.gov

In another example of a Cu-catalyzed bromination, DFT calculations were used to probe the mechanism. nih.gov The study identified a pathway where the reaction between a (phen)Cu(I)(TFA) complex and a bromine source (BrN₃) proceeds through a Br-atom abstraction. This process occurs via a singlet-triplet state seam of crossing and is described as being very facile, indicating a low energetic barrier for this initial step. nih.gov The subsequent steps, such as hydrogen abstraction from the substrate, were also computationally investigated to compare the energetics of associated versus dissociated mechanisms. nih.gov These theoretical predictions are crucial for understanding catalyst behavior and designing more efficient catalytic systems.

Reaction Step System Predicted Energetic Feature Source
Br-atom transfer(phen)Cu(I)(TFA) + BrN₃Occurs via a small energy barrier at a singlet-triplet state seam of crossing. nih.gov
Isomer Stability(bpy)Cu(III)(p-Tol)(I)(SO₂Ph)S-bound sulfinate is ~3 kJ mol⁻¹ more stable than the O-bound isomer. nih.gov
Aromatic C-H AminationTpᴮʳ³Cu-nitrene + BenzeneAddition of the nitrene to form an aziridine intermediate is favored over H-atom abstraction. rsc.org

Ligand Effects and Rational Design in Copper I Bromobenzene Catalysis

Influence of Ancillary Ligands on Catalytic Performance

The performance of copper(I)-bromobenzene catalytic systems is intricately linked to the structural and electronic characteristics of the ancillary ligands employed. A diverse array of ligand types has been explored, each imparting distinct properties to the copper center and influencing the reaction's efficiency, substrate scope, and reaction conditions.

Chelating diamine and diimine ligands are among the most effective and widely used ligands in copper-catalyzed cross-coupling reactions involving bromobenzene (B47551). rsc.orgnih.govresearchgate.net These bidentate ligands form stable chelate complexes with the copper(I) ion, which can enhance the catalyst's stability and solubility. nih.govrug.nl

The use of diamine ligands, such as N,N'-dimethylethylenediamine, has been shown to significantly promote the Ullmann condensation, a classic copper-catalyzed C-N bond-forming reaction. nih.govacs.org For instance, in the coupling of bromobenzene with N,N-dimethylethylenediamine, the addition of a diamine ligand can lead to the formation of monomeric copper complexes, which are more reactive than the aggregated oligomeric species present in the absence of the ligand. rsc.org This results in faster and more efficient coupling reactions under milder conditions. rsc.org

Kinetic studies have provided valuable insights into the role of chelating diamine ligands. For example, in the copper-catalyzed amidation of aryl halides, the reaction rate can be influenced by the concentration of the diamine ligand, underscoring its direct involvement in the catalytic cycle. frontiersin.org The choice of diamine ligand can also impact the reaction's outcome. In a study on the hydroxylation of aryl bromides using a copper coil reactor, N,N'-dimethylcyclohexane-1,2-diamine was found to be a superior ligand compared to linear diamines like N,N'-dimethylethylenediamine. acs.org

Diimine ligands, such as 1,10-phenanthroline (B135089) and its derivatives, are also highly effective in copper-catalyzed reactions. researchgate.net These ligands can stabilize the copper(I) species and facilitate the catalytic process. researchgate.net The electronic properties of diimine ligands can be tuned by introducing different substituents, which in turn affects the catalytic activity. For instance, in the perfluoroalkylation of aryl halides, bipyridine ligands with less electron-donating substituents were found to lead to faster reaction rates. nih.gov This counterintuitive electronic effect was attributed to a more favorable oxidative addition step with the less electron-rich copper complexes. nih.gov

The table below summarizes the effect of different diamine and diimine ligands on the copper-catalyzed amination of bromobenzene.

LigandReaction ConditionsYield (%)Reference
N,N'-dimethylethylenediamineCuI (10 mol%), K2CO3, 60°C, 12h98 nih.gov
N,N'-dimethylcyclohexane-1,2-diamineCopper coil, Na2CO3, DMF, 130°C, 30 min88 acs.org
1,2-cyclohexanediamineCopper coil, Na2CO3, DMF, 130°C, 30 min82 acs.org
1,10-phenanthrolineCu(I) source, base, solventVaries researchgate.net
Substituted BipyridinesVaried electronic propertiesVaries nih.gov

Phosphine (B1218219) ligands have long been a cornerstone of transition-metal catalysis, and their application in copper-catalyzed reactions of bromobenzene is no exception. gessnergroup.comtcichemicals.comsigmaaldrich.com The electronic and steric properties of phosphine ligands can be finely tuned to optimize catalytic performance. tcichemicals.comresearchgate.net Generally, electron-rich and bulky phosphines are effective in promoting both oxidative addition and reductive elimination, the key steps in many cross-coupling catalytic cycles. tcichemicals.com

The use of butadienylphosphines as ligands in the copper-catalyzed arylation of nucleophiles with bromobenzene has been reported, with mechanistic studies providing insight into the catalytic process. nih.gov Heteroleptic copper(I) complexes bearing both diimine and diphosphine ligands have been synthesized and shown to be active catalysts for reactions like the azide-alkyne cycloaddition. rsc.org While many phosphine ligands are sensitive to air, the development of air-stable, electron-rich phosphine ligands has expanded their practical utility. tcichemicals.com

Proazaphosphatranes represent a unique class of ligands that exhibit strong electron-donating properties, comparable to trialkylphosphines, combined with tunable steric bulk. acs.org These ligands can stabilize low-coordinate copper(I) complexes. acs.org For instance, a two-coordinate copper(I) chloride complex with an isobutyl-substituted proazaphosphatrane ligand, i-BuLCuCl, has been synthesized and characterized. acs.org Such complexes have shown catalytic activity in borylation and hydrosilylation reactions, suggesting their potential in other copper-catalyzed transformations. acs.org

The table below presents examples of phosphine and proazaphosphatrane ligands used in copper catalysis.

Ligand TypeExample LigandApplicationReference
ButadienylphosphineNot specifiedArylation of nucleophiles nih.gov
DiphosphineBidentate polyphosphinesAzide-alkyne cycloaddition rsc.org
Proazaphosphatranei-BuLBorylation, Hydrosilylation acs.org

Amino acids and their derivatives have emerged as a versatile and effective class of ligands for copper-catalyzed cross-coupling reactions. mdpi.com L-proline and N,N-dimethylglycine are notable examples that have been successfully employed in the Ullmann condensation and Sonogashira coupling of aryl bromides. mdpi.comacs.org These ligands are attractive due to their low cost, ready availability, and ability to promote reactions under mild conditions. rug.nl The use of N,N-dimethylglycine as a ligand allows for the arylation of alkylamines at significantly lower temperatures compared to reactions without such ligands. mdpi.com

Thiolate-based ligands have also been investigated in the context of copper-catalyzed C-S bond formation. Copper(I) thiophenolato complexes, stabilized by ligands like 1,10-phenanthroline, have been isolated and shown to be competent intermediates in the thioetherification of aryl halides. nih.gov These complexes react with aryl iodides to form aryl sulfides, and the observed selectivities in these stoichiometric reactions mirror those of the corresponding catalytic reactions, providing strong evidence for their role in the catalytic cycle. nih.gov

The table below provides examples of reactions where amino acid and thiolate-based ligands have been utilized.

Ligand TypeExample LigandReaction TypeSubstrateReference
Amino AcidL-ProlineN-ArylationAlkyl amines mdpi.com
Amino AcidN,N-DimethylglycineSonogashira CouplingAryl bromides acs.org
Thiolate with co-ligandThiophenol with 1,10-phenanthrolineThioetherificationAryl iodides nih.gov

1,3-Dicarbonyl compounds, such as β-diketones, have proven to be effective ligands for stabilizing copper(I) species in cross-coupling reactions. researchgate.net Ligands like 2-acetylcyclohexanone (B32800) and 2,2,6,6-tetramethyl-3,5-heptanedione can form anionic complexes with copper(I), which are proposed to be key intermediates in the catalytic cycle. researchgate.net Mechanistic studies involving these ligands suggest that the reaction proceeds through an oxidative addition of the aryl halide to an anionic copper(I) complex. researchgate.net

The use of 1,3-dicarbonyl compounds as ligands has enabled the copper-catalyzed allylation of these same compounds with allenes, representing a novel application in copper catalysis. nih.gov Furthermore, copper-catalyzed radical coupling reactions of 1,3-dicarbonyl compounds with terminal alkenes have been developed for the synthesis of tetracarbonyl compounds. rsc.org

Oxalic diamide (B1670390) ligands, which are related to 1,3-dicarbonyl compounds in their chelating ability, have been extensively developed and have shown remarkable efficiency in promoting a variety of copper-catalyzed coupling reactions, including the coupling of aryl halides with malonates. zjut.edu.cn These ligands have demonstrated practical applications in organic synthesis. zjut.edu.cn

The table below highlights the application of 1,3-dicarbonyl and related ligands in copper-catalyzed reactions.

Ligand TypeExample LigandReaction TypeReference
β-Diketone2-AcetylcyclohexanoneC-N and C-O Bond Formation researchgate.net
β-Diketone2,2,6,6-tetramethyl-3,5-heptanedioneC-N and C-O Bond Formation researchgate.net
1,3-Dicarbonyl CompoundMalonates, 1,3-ketoesters, 1,3-diketonesAllylation with Allenes nih.gov
Oxalic DiamideVariousCoupling with Malonates zjut.edu.cn

Bridging and multidentate ligands offer unique opportunities to create well-defined multinuclear copper complexes or to enhance the stability and reactivity of mononuclear species. In the context of copper catalysis, these ligand architectures can influence the proximity of catalytic centers, potentially leading to cooperative effects.

Dinuclear copper(I) complexes are often formed with bridging bisphosphine ligands, where the ligand spans two copper centers. doi.org The nature of the bisphosphine, particularly its bite angle, can bring the copper atoms into close proximity, which may influence the catalytic activity. doi.org

Multidentate ligands, such as those based on N-heterocyclic carbenes (NHCs), can be designed to bridge two different metal ions, creating heterobimetallic complexes. mdpi.com While the primary focus of such research is often on cooperative catalysis between two different metals, the principles of ligand design for bridging metal centers are relevant. For a sequential catalytic process involving a bridged bimetallic complex to be successful, the complex must remain stable under the conditions required for both catalytic transformations. mdpi.com

Oxalohydrazide-based ligands, which can be considered multidentate, have been developed to create highly stable and long-lived copper catalysts for C-O bond formation. escholarship.org These ligands have enabled the coupling of aryl bromides with phenols with exceptionally high turnover numbers, indicating a very robust catalytic system. escholarship.org

The table below provides examples of bridging and multidentate ligands in copper catalysis.

Ligand ArchitectureExample Ligand TypeApplicationKey FeatureReference
BridgingBisphosphineVariousForms dinuclear complexes doi.org
BridgingMultidentate N-Heterocyclic CarbeneSequential CatalysisBridges two different metal ions mdpi.com
MultidentateOxalohydrazideC-O CouplingHigh catalyst stability and turnover escholarship.org

Stereoelectronic Modulation by Ligand Environment

The catalytic efficacy of the copper(I)-bromobenzene system is profoundly influenced by the stereoelectronic properties of the ancillary ligands. nih.govrug.nl These properties, which encompass both the steric bulk and the electron-donating or -withdrawing nature of the ligand, can be rationally modulated to fine-tune the reactivity of the copper center and optimize catalytic performance. sustech.edu.cnsustech.edu.cnbeilstein-journals.orgucd.ie

The electronic nature of the ligand directly impacts the electron density at the copper center. researchgate.netmdpi.com For instance, in the context of phosphine ligands, electron-rich variants are known to enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions. tcichemicals.com However, the relationship between ligand electronics and catalytic activity is not always straightforward. In a study on the copper-catalyzed perfluoroalkylation of aryl halides using substituted bipyridine ligands, it was observed that less electron-donating ligands led to faster reactions. nih.gov This was attributed to the fact that the oxidative addition of the aryl halide was more favorable with the less electron-rich copper complexes. nih.gov

The steric environment created by the ligand around the copper center also plays a critical role. researchgate.netucd.ie Bulky ligands can promote reductive elimination, the final step in many catalytic cycles that releases the product. tcichemicals.com The interplay between steric and electronic effects is crucial for achieving high catalytic efficiency. For example, the development of N1,N2-diarylbenzene-1,2-diamine ligands for the copper-catalyzed amination of aryl bromides was guided by DFT calculations. nih.gov These ligands were designed to increase the electron density on the copper atom, thereby accelerating oxidative addition, while also stabilizing the active anionic copper(I) complex through a π-interaction. nih.gov

The rational design of ligands often involves a systematic variation of their stereoelectronic properties. sustech.edu.cnsustech.edu.cncore.ac.uk For instance, in the development of chiral ligands for enantioselective copper-catalyzed reactions, the steric and electronic parameters of the ligand are carefully optimized to achieve high levels of stereocontrol. sustech.edu.cn The use of computational methods, such as DFT, has become an invaluable tool for predicting the impact of ligand modifications on the catalytic process and for guiding the design of new, more effective ligands. nih.gov

The table below illustrates the impact of stereoelectronic modulation on catalytic activity.

Ligand TypeStereoelectronic FeatureEffect on CatalysisReaction TypeReference
Substituted BipyridinesLess electron-donatingFaster oxidative additionPerfluoroalkylation nih.gov
N1,N2-diarylbenzene-1,2-diaminesIncreased electron density and π-stabilizationEnhanced rate of oxidative additionAmination nih.gov
Chiral N,N,N-ligandsSteric hindrance on coordinating quinolinePromotes radical cross-coupling and enantiocontrolEnantioconvergent C(sp3)-C(sp2) cross-coupling sustech.edu.cn
Chiral ligands for tertiary electrophilesOptimized steric and electronic parametersEnables coupling of sterically hindered substratesEnantioconvergent C(sp3)-C(sp) cross-coupling sustech.edu.cn
Amino acid and peptide-based ligandsChiral environmentEnantioselective transformationsVarious mdpi.com

Strategies for Ligand Optimization and Catalyst Robustness

The development of robust and efficient copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg C-N coupling, hinges on the strategic selection and design of ligands. cam.ac.uk These ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the reaction under milder conditions. researchgate.net

One key strategy involves the use of chelating ligands, which bind to the copper center through multiple atoms, thereby increasing the stability of the catalytic species. researchgate.net Diamine-based ligands, for instance, have been instrumental in advancing copper-catalyzed C-N coupling reactions by preventing the aggregation of nucleophiles on the catalyst and allowing for a broader substrate scope at lower temperatures. researchgate.net The development of N¹,N²-diarylbenzene-1,2-diamine ligands has enabled C-O coupling of aryl bromides with aliphatic alcohols to proceed efficiently at room temperature. nih.gov

Another approach to enhance catalyst robustness is the immobilization of the copper catalyst on a solid support. This can facilitate catalyst recovery and reuse, contributing to more sustainable chemical processes. For example, copper supported on cellulose (B213188) has been shown to be a recyclable heterogeneous catalyst for the arylation of N-heterocycles. mdpi.com Similarly, a copper oxide/reduced graphene oxide nanocomposite has been reported as a recyclable catalyst for the synthesis of flavanone-triazole hybrids, which can be reused for seven consecutive runs without a significant loss in product yield. researchgate.net

The choice of solvent and base is also critical for optimizing reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) can effectively dissolve polar reactants and stabilize catalytic intermediates, often leading to higher yields compared to other solvents like dimethyl sulfoxide (B87167) (DMSO). nie.edu.sg The selection of an appropriate base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also crucial for the reaction's success. nie.edu.sg

The table below summarizes the effect of different ligands and conditions on the copper-catalyzed coupling of bromobenzene with various nucleophiles.

Table 1: Effect of Ligands and Conditions on Copper-Catalyzed Bromobenzene Coupling Reactions

Nucleophile Ligand/Support Base Solvent Temperature (°C) Yield (%) Reference
Methanesulfonamide None (Ligand-free) Cs₂CO₃ DMF Not specified 76 nie.edu.sg
Phenol (B47542) Derivatives IRMOF-3-PA-Cu Not specified EtOH 80 52-90 researchgate.net
Aliphatic Alcohols N¹,N²-diarylbenzene-1,2-diamine (L8) Not specified Not specified Room Temp. Not specified nih.gov

Computational Approaches to Ligand Screening and Catalyst Improvement

Computational chemistry has become an indispensable tool for the rational design and in-silico screening of ligands for copper-catalyzed reactions. acs.org These methods allow for the exploration of vast chemical spaces to identify novel and effective ligands, which would be time-consuming and costly to investigate experimentally. cam.ac.uk

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of catalysts and the mechanisms of catalytic reactions. acs.org By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) energy of ligands, researchers can tune the electronic properties of the copper catalytic sites. nih.gov For example, a higher HOMO energy in a ligand generally corresponds to a greater electron-donating ability, which can influence the catalytic activity. nih.gov

High-throughput computational screening, combined with machine learning, can accelerate the discovery of optimal ligands. cam.ac.uk This approach involves creating a database of potential ligands and using computational methods to predict their performance in a specific catalytic reaction. The Cambridge Structural Database (CSD) is a valuable resource for this purpose, providing a vast collection of known chemical structures that can be used to identify promising ligand scaffolds. cam.ac.uk

Computational studies can also provide insights into reaction mechanisms, helping to elucidate the role of the ligand in stabilizing intermediates and transition states. acs.org For instance, in the copper-catalyzed Ullmann-Goldberg reaction, the mechanism can vary depending on the specific substrates and ligands used. cam.ac.uk Computational modeling can help to unravel these complexities and guide the design of more efficient catalysts.

Recent research has utilized computational approaches to design catalysts for various transformations, including the electrochemical reduction of CO₂ to valuable multi-carbon products. labapress.comrsc.orgwiley.com These studies demonstrate the power of computational modeling in predicting catalyst performance and guiding the synthesis of new materials with enhanced activity and selectivity. rsc.org

The table below presents a selection of computational studies and their applications in catalyst design.

Table 2: Computational Approaches in Catalyst Design

Catalytic Reaction Computational Method Focus of Study Key Finding Reference
Ullmann-Goldberg C-N Coupling CSD-CrossMiner Ligand discovery Identification of novel and unexpected ligands from a large chemical space. cam.ac.uk
CO₂ Electroreduction DFT Tuning Cu electronic states Ligand HOMO energy correlates with the electron-donating ability and influences catalyst activity. nih.gov
General 3d Metal Catalysis DFT, SA-CASSCF/MS-CASPT2 Mechanistic studies Elucidation of reaction pathways and relative stability of intermediates. acs.org

Copper I Catalyzed Cross Coupling Methodologies Utilizing Bromobenzene

Carbon-Nitrogen (C-N) Bond Forming Reactions

The creation of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov Copper(I)-catalyzed methods provide a direct and efficient route to arylated amines, amides, and nitrogen-containing heterocycles using bromobenzene (B47551) as the aryl source.

The Ullmann and Goldberg reactions represent classic copper-mediated C-N bond-forming transformations. mdpi.comacs.org Modern advancements have led to the development of highly efficient catalytic systems that operate under milder conditions. nih.gov

The N-arylation of amines and amides with bromobenzene is a key application. For instance, the coupling of bromobenzene with various amines can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov The choice of ligand, base, and solvent is often crucial for the success of these reactions. acs.org Chelating diamine ligands, for example, have been shown to be important in controlling the concentration of the active catalytic species. nih.govscispace.com

In some cases, the reaction can proceed efficiently even without a ligand. A study on the N-arylation of imidazole (B134444) with bromobenzene using CuI found that the reaction is feasible in the absence of an additional ligand, with the oxidative addition of bromobenzene to an imidazole-ligated copper(I) complex being the rate-limiting step. scispace.com Deep eutectic solvents have also been employed as environmentally friendly reaction media for the CuI-catalyzed Ullmann amination of bromobenzene with various amines, proceeding smoothly in the absence of additional ligands. nih.gov

The Goldberg reaction, specifically the N-arylation of amides, is a versatile method for constructing C-N bonds. nih.gov The mechanism is understood to proceed through a Cu(I)-mediated nucleophilic aromatic substitution, where a Cu(I) amidate complex activates the aryl halide. nih.gov

Catalyst SystemAmine/AmideConditionsYieldReference
CuIN,N-dimethylethylenediamineK2CO3, Deep Eutectic Solvent, 60°C, 12h98% nih.gov
CuIBenzamideCs2CO3, 1,2-diamine ligand, solvent- nih.govacs.org
CuIImidazoleBase, no additional ligand- scispace.com

This table presents a selection of reported yields and conditions and is not exhaustive.

Copper-catalyzed intramolecular and intermolecular C-N coupling reactions are powerful tools for the synthesis of N-heterocycles. acs.org These reactions often involve the arylation of a nitrogen atom within a pre-existing molecule, leading to the formation of a new ring system.

For example, the intramolecular N-arylation of substrates containing both a nitrogen nucleophile and a bromobenzene moiety can lead to the formation of various heterocyclic structures. acs.org The synthesis of indole-fused quinazolinones has been achieved through a copper-catalyzed nucleophilic addition followed by a C–N coupling reaction, starting from 2-(2-bromoaryl)indoles. nih.gov Similarly, the N-arylation of various nitrogen-containing heterocycles, such as pyrrole (B145914) and imidazole, with bromobenzene derivatives has been successfully demonstrated using copper catalysts. sharif.eduresearchgate.net

The reaction conditions, including the choice of copper source, ligand, and base, are critical for achieving high yields and selectivity. acs.org In some instances, ethylene (B1197577) glycol has been used as both a solvent and a ligand for the copper-catalyzed N-arylation of heterocycles with bromobenzene. sharif.edu

Starting MaterialN-HeterocycleCatalyst SystemConditionsProductReference
2-(2-bromoaryl)indolesAryl isocyanatesCuI, Cs2CO3DMF, 130°C, 2h (microwave)5-arylindolo[1,2-c]quinazolin-6(5H)-ones nih.gov
BromobenzeneImidazoleCuI (20 mol%), NaOHEthylene glycol, 120°C, 24h1-Phenylimidazole sharif.edu
1-Bromo-4-iodobenzenePyrroleCuI-1-(4-bromophenyl)-1H-pyrrole researchgate.net

This table provides illustrative examples of N-heterocycle synthesis via copper-catalyzed C-N coupling.

Carbon-Oxygen (C-O) Bond Forming Reactions

The formation of carbon-oxygen bonds via copper catalysis is a cornerstone of diaryl ether synthesis and related transformations. Bromobenzene serves as a readily available aryl source for these reactions.

The Ullmann condensation, or Ullmann ether synthesis, traditionally involves the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst to form an aryl ether. acs.org While classic conditions were harsh, modern methods have enabled these reactions to proceed under milder conditions with catalytic amounts of copper. acs.orgrsc.org

The reaction of bromobenzene with various phenols, catalyzed by copper(I) complexes, has been extensively studied. For instance, a 2-aminoarenethiolato-copper(I) complex has been shown to be an effective pre-catalyst for the arylation of phenols with bromobenzene, affording good to excellent yields of diaryl ethers. rug.nl The reactivity in these couplings is influenced by the electronic properties of the substrates, with electron-rich phenols and electron-poor aryl bromides generally giving higher yields. researchgate.net

Nano-sized copper and copper oxide catalysts have also been employed for the Ullmann coupling of phenols with aryl halides. rsc.org The general reactivity trend for aryl halides in these reactions is R–I > R–Br ≫ R–Cl. rsc.org

PhenolCatalyst SystemBaseSolventTemperatureYieldReference
p-Cresol[CuClPPh3]4 on Amberlyst A21-o-Xylene-- researchgate.net
Phenol2-aminoarenethiolato-copper(I)Cs2CO3NMP160°CGood to Excellent rug.nl
Substituted PhenolsCuO NanoparticlesCs2CO3 or KOHDMSO110°CFair to Good rsc.org

This table showcases representative conditions and outcomes for the Ullmann etherification.

The direct conversion of aryl bromides to phenols through copper-catalyzed hydroxylation presents a valuable synthetic route. acs.org This transformation avoids the multi-step processes often required for phenol synthesis.

Recent research has focused on developing efficient catalytic systems for this reaction. One successful approach involves the use of a copper coil reactor, which serves as both the catalyst and the reaction vessel. acs.org In this system, the hydroxylation of bromobenzene was achieved in good yield, with the presence of a diamine ligand and DMF being crucial for the reaction to proceed. acs.org An inorganic base like sodium carbonate (Na2CO3) was found to improve the yield by minimizing side reactions. acs.org

Another study utilized dimethylglyoxime (B607122) as an efficient ligand for the copper(I)-catalyzed hydroxylation of aryl bromides. ias.ac.in Using this system, bromobenzene was converted to phenol in 85% yield. ias.ac.in The use of 8-hydroxyquinolin-N-oxide as a ligand has also been reported to be highly effective for the copper-catalyzed hydroxylation of aryl bromides under mild conditions. nih.gov

Catalyst SystemLigandBaseSolventConditionsYield of PhenolReference
Copper CoilDiamineNa2CO3DMFHeated oil bath88% acs.org
CuI (10 mol%)Dimethylglyoxime (20 mol%)CsOHDMSO/H2O (1:1)120°C, 17h85% ias.ac.in
Copper salt8-Hydroxyquinolin-N-oxide--Mild- nih.gov

This table summarizes key findings in the copper-catalyzed hydroxylation of bromobenzene.

Carbon-Carbon (C-C) Bond Forming Reactions

Copper-catalyzed C-C cross-coupling reactions are powerful methods for constructing biaryl compounds and other carbon-based frameworks. rsc.org These reactions offer a versatile and cost-effective alternative to palladium-catalyzed processes. rsc.org

The coupling of bromobenzene with various carbon nucleophiles has been achieved using copper catalysts. One notable example is the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl bromides. In a study using a 1,10-phenanthroline-functionalized MCM-41-immobilized copper(I) complex, the reaction of bromobenzene with C6F5COOK yielded the corresponding polyfluorobiaryl in 91% yield when the catalyst loading was increased to 20 mol%. rsc.org

The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, is another important reaction that can be catalyzed by copper, often in conjunction with palladium. researchgate.net This reaction is instrumental in the synthesis of a wide range of organic molecules. researchgate.net

Furthermore, copper catalysts have been utilized in cross-coupling reactions involving Grignard reagents. semanticscholar.org For example, the cross-coupling of bromobenzene with p-tolMgBr has been demonstrated using a CoF2 catalyst in the presence of an imidazolium (B1220033) chloride salt, showcasing the potential for bimetallic catalytic systems. semanticscholar.org

Coupling PartnerCatalyst SystemConditionsProductYieldReference
C6F5COOKMCM-41-Phen-CuI (20 mol%)Diglyme, 160°C, 36hPolyfluorobiaryl91% rsc.org
Terminal Phenyl AlkynePalladium and Copper-Diphenylacetylene- researchgate.net
p-tolMgBrCoF2, Imidazolium chloride salt-4-Methylbiphenyl- semanticscholar.org

This table highlights diverse copper-catalyzed C-C bond forming reactions involving bromobenzene.

Ullmann Biaryl Coupling for Symmetrical and Unsymmetrical Biaryls

The Ullmann reaction, discovered by Fritz Ullmann in 1901, is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of aryl halides. thermofisher.comwikipedia.org Traditionally, the reaction involves heating an aryl halide with a stoichiometric amount of copper powder at high temperatures to produce a symmetrical biaryl. thermofisher.com For instance, the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl (B165474) can be achieved using a copper-bronze alloy. wikipedia.org

The classic Ullmann reaction often requires harsh conditions, including temperatures exceeding 100°C, and can result in inconsistent yields. thermofisher.comwikipedia.org To improve reaction efficiency, activated copper, prepared by reducing copper(I) iodide with lithium naphthalenide or copper sulfate (B86663) with zinc powder, can be used, allowing for lower reaction temperatures. thermofisher.com Common solvents for this reaction include dimethylformamide (DMF), and for higher temperature requirements, nitrobenzene (B124822) or para-nitrotoluene are employed. thermofisher.com

The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org Subsequent reductive elimination then forms the new aryl-aryl bond. organic-chemistry.org While traditionally used for symmetrical biaryls, the Ullmann coupling can also be adapted for the synthesis of unsymmetrical biaryls, typically by using one of the aryl halides in excess. wikipedia.org Furthermore, the use of chiral reactants can lead to the formation of asymmetric biaryl compounds. wikipedia.org

Table 1: Examples of Ullmann Biaryl Coupling

Reactant 1Reactant 2CatalystProductReference
ortho-Chloronitrobenzeneortho-ChloronitrobenzeneCopper-bronze alloy2,2'-Dinitrobiphenyl wikipedia.org
Aryl HalideAryl HalideActivated CopperSymmetrical Biaryl thermofisher.com
Chiral Aryl HalideAryl HalideCopper(I)Asymmetric Biaryl wikipedia.org

Sonogashira Cross-Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira cross-coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon). researchgate.netwikipedia.orgmdpi.com This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orgmdpi.com The use of a copper(I) co-catalyst, often copper(I) iodide, increases the reaction's reactivity, enabling it to proceed under milder conditions, sometimes even at room temperature. libretexts.org

The reaction is versatile and has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgmdpi.com A typical example involves the coupling of bromobenzene with a terminal alkyne like phenylacetylene. researchgate.net The reaction is generally carried out in the presence of a base, such as an amine. organic-chemistry.org

The catalytic cycle is understood to involve two separate but interconnected cycles for palladium and copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final cross-coupled product. libretexts.org

Table 2: Sonogashira Cross-Coupling of Bromobenzene

Aryl HalideAlkyneCatalystsProductReference
BromobenzenePhenylacetylenePd catalyst, Cu(I) co-catalystDiphenylacetylene researchgate.net
IodobenzeneAcetylenePd(Ph3)4Cl2, CuIPhenylacetylene libretexts.org
Aryl or Vinyl HalideTerminal AlkynePd(0) catalyst, Cu(I) cocatalystConjugated enyne or arylalkyne libretexts.org

Decarboxylative Cross-Couplings

Decarboxylative cross-coupling reactions provide an alternative route to form carbon-carbon bonds, using readily available carboxylic acids as coupling partners instead of organometallic reagents. In the context of copper(I) catalysis, these reactions can be used to couple aryl carboxylic acids with aryl halides like bromobenzene.

These reactions often require a co-catalyst system, frequently involving both copper and palladium. acs.orgwiley.com For instance, the decarboxylative cross-coupling of potassium 2-fluorobenzoate (B1215865) with bromobenzene has been studied using a catalyst system of copper(I)/1,10-phenanthroline (B135089) and a palladium complex. acs.org The reaction temperature can be a critical factor, with some systems requiring temperatures around 130-140°C. wiley.com However, the use of specific ligands, such as tetramethylethylenediamine (TMEDA), has been shown to significantly lower the required reaction temperature. wiley.com

In some cases, a heterogeneous catalyst, such as a 1,10-phenanthroline-functionalized MCM-41-immobilized copper(I) complex, can be employed. rsc.org For the reaction of bromobenzene with potassium pentafluorobenzoate, a 20 mol% of this catalyst at 160°C in DMAc afforded the polyfluorobiaryl product in good yield. rsc.org These reactions are often chemoselective, tolerating a variety of functional groups on the substrates. wiley.com

Table 3: Examples of Decarboxylative Cross-Coupling with Bromobenzene

Carboxylic Acid SaltAryl HalideCatalyst SystemProductYieldReference
Potassium 2-fluorobenzoateBromobenzeneCu(I)/1,10-phenanthroline, [Pd(PMe3)Br]−2-Fluorobiphenyl- acs.org
Caesium 2-nitrobenzoateBromobenzeneCuBr/TMEDA, Pd(acac)22-Nitrobiphenyl92% wiley.com
Potassium pentafluorobenzoateBromobenzeneMCM-41-Phen-CuIPentafluorobiphenyl91% rsc.org

Coupling Reactions with Organometallic Reagents (e.g., Gilman Reagents)

Gilman reagents, which are lithium diorganocopper compounds (R2CuLi), are highly effective for forming carbon-carbon bonds through coupling with organic halides, including bromobenzene. pearson.comnumberanalytics.com These reagents are typically prepared by reacting an organolithium compound with a copper(I) halide, such as copper(I) iodide or bromide. numberanalytics.com

In a typical reaction, one of the organic groups from the Gilman reagent displaces the halogen on the aryl halide, resulting in the formation of a new C-C bond. pearson.com For example, the reaction of bromobenzene with lithium dibutylcuprate would yield butylbenzene. pearson.com This type of coupling reaction is versatile and can be applied to aryl, vinyl, and alkyl halides. pressbooks.publibretexts.org

The mechanism is believed to proceed through the oxidative addition of the aryl halide to the copper center of the Gilman reagent. pearson.com This is followed by reductive elimination, which forms the final product and regenerates a copper(I) species. pearson.comlibretexts.org

Table 4: Coupling of Bromobenzene with Gilman Reagents

Aryl HalideGilman ReagentProductReference
Bromobenzene[(CH3CH2CH2CH2)2CuLi]Butylbenzene pearson.com
1-IododecaneLithium dimethylcopperUndecane pressbooks.pub
Organohalide (R'-X)Lithium diorganocopper (R2CuLi)R-R' libretexts.org

Carbon-Nitrogen (C-CN) Bond Forming Reactions: Rosenmund-von Braun Cyanation

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides. organic-chemistry.orgsynarchive.com The reaction involves heating an aryl halide with an excess of copper(I) cyanide in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine. organic-chemistry.org This process facilitates the substitution of the halide with a cyano group.

A significant drawback of the traditional method is the requirement for stoichiometric amounts of copper(I) cyanide and high reaction temperatures, which can be up to 200°C. organic-chemistry.orgacs.org These harsh conditions can limit the functional group tolerance and make product purification challenging. organic-chemistry.org

Modern modifications have aimed to develop catalytic versions of this reaction. For instance, using a catalytic amount of copper(I) iodide with an alkali metal cyanide allows for a milder cyanation of various aryl bromides. organic-chemistry.org Another approach involves the use of potassium hexacyanoferrate(II) as the cyanide source in the presence of a copper catalyst, which represents a more environmentally benign protocol. lookchem.com

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. organic-chemistry.org Subsequent reductive elimination then yields the aryl nitrile product. organic-chemistry.org

Table 5: Rosenmund-von Braun Cyanation of Bromobenzene

Aryl HalideCyanide SourceCatalyst/ConditionsProductReference
BromobenzeneCopper(I) cyanide (excess)High temperature, polar solventBenzonitrile organic-chemistry.org
Aryl bromideAlkali metal cyanideCatalytic Copper(I) iodideAryl nitrile organic-chemistry.org
BromobenzenePotassium hexacyanoferrate(II)Cu(BF4)2·6H2O, DMEDA, DMAcBenzonitrile lookchem.com

Advanced Catalytic Systems and Reaction Conditions for Bromobenzene Activation

Homogeneous Copper(I) Catalyst Systems

Homogeneous copper(I) catalysis for the activation of bromobenzene (B47551), particularly in Ullmann-type cross-coupling reactions, has seen significant improvement through the development of soluble copper complexes. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org Modern systems, however, utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), in conjunction with various organic ligands. wikipedia.orgjconsortium.comuu.nl

The function of the ligand is to stabilize the copper(I) center, increase its solubility, and facilitate the elementary steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.govorganic-chemistry.org A variety of ligand classes have been proven effective, including diamines, diols, amino acids, and phenanthrolines. wikipedia.orgnih.govresearchgate.net For instance, aminoarenethiolate-copper(I) complexes have been shown to be robust catalysts for the N-arylation of amines like benzylamine (B48309) and imidazole (B134444) with bromobenzene at high temperatures (160 °C). jconsortium.com These thermally stable complexes feature a non-transferable sulfur-copper bond that contributes to their robustness under harsh conditions. jconsortium.com

The choice of ligand can be critical to the reaction's success. In the synthesis of polysubstituted carbazoles from 2,2′-dibromo-1,1′-biphenyl and primary amines, a copper(I) iodide/diamine ligand system proved efficient. nih.gov The proposed mechanism involves the initial formation of a copper(I)-diamine complex, which then undergoes oxidative addition with the aryl bromide. nih.gov Similarly, the development of an anionic N,N'-diarylbenzene-1,2-diamine ligand has enabled the amination of base-sensitive aryl bromides under milder conditions. chemistryviews.org The combination of CuI with this ligand and a weaker base like sodium trimethylsilanolate (NaOTMS) allows for reactions at temperatures between 24–70 °C. chemistryviews.org

The general mechanism for these homogeneous C-N coupling reactions is often described as an oxidative addition/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. wikipedia.orgmdpi.com

Table 1: Examples of Homogeneous Copper(I) Systems for Bromobenzene Coupling

Copper(I) SourceLigandNucleophileBaseSolventTemp. (°C)YieldReference
CuIAminoarenethiolateBenzylamineK₂CO₃NMP160High jconsortium.com
CuIDMEDA (N,N'-dimethylethylenediamine)Primary Amines---Moderate nih.gov
CuIN,N'-diarylbenzene-1,2-diaminePrimary/Secondary AminesNaOTMSDMSO24-70High-Excellent chemistryviews.org
CuI(S)-Ala/(S)-Leu-OMeAmino AcidsNaOt-BuNMP80-110Good researchgate.net

Heterogeneous and Supported Copper(I) Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant research has focused on heterogeneous and supported copper(I) catalysts. These systems involve immobilizing the active copper species on a solid support, which allows for easy recovery by filtration and potential reuse, enhancing the sustainability of the process. gatech.edursc.org

A range of materials has been employed as supports, including metal oxides (TiO₂, ZnO, Al₂O₃), activated carbon, silica, polymers, and metal-organic frameworks (MOFs). gatech.edursc.orgresearchgate.netresearchgate.netmdpi.commdpi.com The choice of support can strongly influence the catalyst's activity and stability. researchgate.net For example, in the C-N coupling of aniline (B41778) and bromobenzene, copper catalysts supported on ZnO or TiO₂ showed optimal performance. researchgate.net A mesoporous copper oxide supported on manganese oxide (meso Cu/MnOx) has also been developed as a ligand-free, reusable catalyst for Ullmann-type C-O, C-N, and C-S bond formation reactions. gatech.edu

Polymer-supported copper(I) catalysts are another important class. mdpi.commdpi.com A catalyst comprising a copper(I) iodide complex with cryptand-22 immobilized on chloromethylated polystyrene has been used for synthesizing 1,2,3-triazoles. mdpi.com Similarly, a 1,10-phenanthroline (B135089) ligand functionalized on MCM-41 silica, when complexed with CuI, created a highly efficient and recyclable catalyst for the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl bromides. rsc.org This heterogeneous catalyst demonstrated activity comparable to its homogeneous counterpart and could be recycled at least eight times without a significant loss in performance. rsc.org

The active species in these catalysts is often Cu(I), even if the precursor is a Cu(II) salt, as in-situ reduction can occur. researchgate.netmdpi.com However, catalyst deactivation can be an issue, often caused by the adsorption of inorganic salt byproducts (like KBr) onto the catalyst surface. researchgate.net Washing the catalyst can sometimes restore its activity. researchgate.net

Table 2: Performance of Various Supported Copper Catalysts

Catalyst SystemReaction TypeKey FeaturesReference
Cu on TiO₂, ZnO, Al₂O₃, Active CarbonC-N Coupling (Aniline + Bromobenzene)Support and solvent have strong influence; ZnO and TiO₂ are optimal supports. researchgate.net
meso Cu/MnOxC-O, C-N, C-S CouplingLigand-free, reusable, broad substrate scope. gatech.edu
MCM-41-Phen-CuIDecarboxylative Cross-CouplingHighly efficient and recyclable (≥8 times); comparable to homogeneous system. rsc.org
Cu(0) on Cellulose (B213188)N-arylation of ImidazolesHeterogeneous, recyclable by filtration. mdpi.com
5Cu(0)-AAPTMS@RGO-MCM-41C-C, C-O, C-N CouplingGood to excellent yields for bromobenzene couplings. nih.gov

Ligand-Free Copper(I) Catalysis

The development of ligand-free copper(I) catalytic systems represents a significant step towards more practical, cost-effective, and environmentally friendly chemical processes. researchgate.netnie.edu.sg In these systems, the need for often expensive and complex organic ligands is circumvented, simplifying the reaction setup and purification. researchgate.netosti.gov

The success of ligand-free protocols often hinges on the choice of solvent, which can play a crucial role in stabilizing the active copper species or participating in the catalytic cycle. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) has been identified as a superior solvent for ligand-free Ullmann-type coupling reactions, enabling the arylation of a wide range of amides, alcohols, and amines with bromobenzene derivatives. chemistryviews.orgresearchgate.net In some cases, the solvent itself, like ethylene (B1197577) glycol, can function as a ligand to form the active catalyst in situ. mdpi.com

Ligand-free conditions have been successfully applied to the N-arylation of sulfonamides with various substituted aryl bromides, providing a practical and efficient protocol. nie.edu.sg Similarly, the ligand-free, copper-catalyzed Sonogashira-type coupling of alkynes with aryl iodides and vinyl halides has been achieved using copper(I) oxide (Cu₂O) as the catalyst and cesium carbonate as the base in dimethylformamide (DMF). organic-chemistry.org

Even water can serve as a medium for ligand-free copper catalysis. In Suzuki-Miyaura cross-coupling reactions, a water-soluble active molecular catalyst, identified as cuprous hydroxide (B78521) (Cu(OH)), was found to be generated in situ from a CuI precatalyst. osti.gov This highlights that the true catalytic species in ligand-free systems can be a soluble molecular entity leached from a solid copper source. osti.gov Another approach involves using deep eutectic solvents, which can act as both the reaction medium and a stabilizing agent for the copper catalyst, eliminating the need for an external ligand. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Solvent Effects and Sustainable Reaction Media

The choice of solvent is a critical parameter in copper(I)-catalyzed reactions involving bromobenzene, profoundly influencing reaction rates, yields, and catalyst stability. researchgate.netacs.orgmdpi.com The evolution of these reactions has seen a shift from traditional high-boiling organic solvents to more sustainable and benign alternatives.

Classic Ullmann condensation reactions traditionally required high-boiling, polar aprotic solvents such as N-methylpyrrolidone (NMP), nitrobenzene (B124822), or dimethylformamide (DMF). wikipedia.org These solvents are effective at dissolving the reactants and the copper catalysts, and their high boiling points allow for the high reaction temperatures (often exceeding 200 °C) that were necessary to activate the relatively inert C-Br bond in the absence of advanced ligands. wikipedia.orgjconsortium.com For example, the successful N-arylation of benzylamine with bromobenzene using aminoarenethiolate-copper(I) complexes was achieved in NMP at 160 °C, whereas initial tests in DMSO and DMF were unsuccessful under the tested conditions. jconsortium.com In the hydroxylation of bromobenzene using a copper coil flow reactor, DMF was found to be a key solvent, with minimal reaction occurring in DMSO, NMP, or ethanol. acs.org The use of DMF also correlated with significantly higher leaching of copper from the coil, suggesting the solvent plays a role in generating the active catalytic species. acs.org

In the quest for greener chemical processes, deep eutectic solvents (DESs) have emerged as highly promising alternatives to conventional volatile organic compounds. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.govfrontiersin.org They are often biodegradable, non-toxic, and can be derived from renewable sources. researchgate.net

DESs have been successfully employed as reaction media for the CuI-catalyzed Ullmann amination of bromobenzene. nih.govfrontiersin.orgfrontiersin.org A key finding is that these solvents can stabilize the copper catalyst, negating the need for additional ligands. nih.govfrontiersin.org In a model reaction coupling bromobenzene with N,N-dimethylethylenediamine, a DES composed of choline (B1196258) chloride and glycerol (B35011) (1:2 mol ratio) gave a 98% yield at a mild temperature of 60°C. frontiersin.org This system was also recyclable; the catalyst, DES, and base could be reused for multiple cycles with only a slight decrease in activity. frontiersin.orgresearchgate.netresearchgate.net The stabilizing effect of the DES is thought to improve the catalytic performance, leading to efficient C-N bond formation under mild, ligand-free conditions. nih.gov

Table 3: Comparison of Solvents in a CuI-Catalyzed Model Reaction (Coupling of Bromobenzene and N,N-dimethylethylenediamine)

Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
DES A: L-proline/L-lactic acid (1:2)601278 frontiersin.orgresearchgate.net
DES B: Choline chloride/urea (1:2)601289 frontiersin.orgresearchgate.net
DES C: L-proline/glycerol (2:5)601258 frontiersin.orgresearchgate.net
DES D: Choline chloride/glycerol (1:2)601298 frontiersin.orgresearchgate.net
NMP160-Moderate jconsortium.com

Influence of Bases and Additives in Reaction Efficiency

Bases and additives are indispensable components in copper(I)-catalyzed reactions of bromobenzene, playing multifaceted roles that significantly impact reaction efficiency, selectivity, and substrate scope. mdpi.comacs.org

The primary role of the base is to deprotonate the nucleophile (e.g., an amine or alcohol), generating the corresponding anion which is more reactive towards the copper catalyst or the aryl halide. researchgate.net Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), while strong organic bases like potassium tert-butoxide (t-BuOK) are also frequently used. researchgate.netfrontiersin.orgacs.org

The choice and strength of the base can be critical. In the ligand-free amination of bromobenzene in a deep eutectic solvent, K₂CO₃ was effective for coupling with aliphatic amines. frontiersin.orgfrontiersin.org However, for the more challenging coupling with less nucleophilic aromatic amines like aniline, a stronger base, t-BuOK, was required to achieve a high yield (86%). frontiersin.orgfrontiersin.org Similarly, in the development of a catalytic system for base-sensitive aryl bromides, the use of a weaker, non-nucleophilic base like sodium trimethylsilanolate (NaOTMS) was crucial to avoid degradation of the starting material while still promoting the desired C-N coupling. chemistryviews.org

Additives can also exert a profound influence on the reaction. mdpi.com In some cases, additives may not be directly involved in the catalytic cycle but can affect the physical properties of the system or the stability of the catalyst. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (Bu₄NBr) have been used in ligand-free diaryl ether synthesis to facilitate the reaction between the organic and inorganic phases. mdpi.com In other systems, additives like phenol (B47542) have been found to enhance the stereoselectivity of cross-coupling reactions, possibly by interacting with the catalyst complex through hydrogen bonding. acs.org The quality and even the particle size of inorganic bases can have a dramatic impact on the kinetics and yields of copper-catalyzed reactions, highlighting the importance of carefully controlling all reaction components. acs.org

Continuous Flow Methodologies for Copper(I)-Catalyzed Processes

The transition from traditional batch processing to continuous flow methodologies represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. In the context of copper(I)-catalyzed activations of bromobenzene, flow chemistry provides elegant solutions to challenges associated with high temperatures, reaction times, and catalyst handling inherent in classical Ullmann-type reactions. mdpi.comrug.nl Continuous flow systems, particularly those utilizing copper tubing as both the reactor and a source of the catalytic species, have emerged as a practical and economical platform for these transformations. acs.orgrsc.org

The primary advantages of continuous flow processing for these reactions include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle reactions under high pressure and temperature. rsc.org For copper-catalyzed reactions, using the reactor itself as the catalyst source simplifies the setup and can minimize copper leaching compared to some batch processes. acs.orgbeilstein-journals.org The heated metal of the reactor tubing can serve as a source of the catalyst, which is then activated in situ. acs.org This approach has been successfully applied to Ullmann-type reactions, including C-O bond formation. acs.org

A notable application of this technology is the hydroxylation of less reactive aryl halides, such as bromobenzene, which has been successfully demonstrated in a copper coil flow reactor. acs.org Research has shown that while aryl iodides can be hydroxylated in such systems without a ligand, the activation of bromobenzene requires specific conditions. acs.orgresearchgate.net Key to the successful conversion of bromobenzene is the use of a diamine ligand in conjunction with dimethylformamide (DMF) as the solvent. acs.org The use of an inorganic base like sodium carbonate was also found to improve yields by minimizing side product formation. acs.org

The robustness of such a system was demonstrated by maintaining stable yields over a 24-hour continuous operation. acs.org An important consideration in pharmaceutical and fine chemical synthesis is the contamination of the product by metal impurities. Studies on the copper coil reactor have investigated the extent of copper leaching into the product stream. The choice of solvent was shown to play a significant role, with DMF leading to higher copper leaching (94 ppm) compared to other solvents under similar conditions. acs.org

Detailed findings from the optimization of the continuous flow hydroxylation of bromobenzene are presented below.

EntryLigandLigand eq.SolventBaseTemp (°C)Residence Time (min)Conversion (%)
1L1 (diamine)0.2DMFNaOH1802075
2L1 (diamine)0.2DMFNa2CO31802085
3None-DMFNa2CO318020<5
4L1 (diamine)0.2DioxaneNa2CO31802010
5L1 (diamine)0.2DMFNa2CO31602060
6L1 (diamine)0.2DMFNa2CO31801070

Table 1: Research findings for the continuous flow hydroxylation of bromobenzene. Data synthesized from studies by Cortés-Borda et al. acs.org

While the hydroxylation of bromobenzene is a well-documented example, the principles of continuous flow copper catalysis can be extended to other important transformations, such as C-N cross-coupling (amination) and C-C cross-coupling reactions. mdpi.comacs.org Although many developments in copper-catalyzed amination of bromobenzene have been in batch, the harsh conditions often required (temperatures up to 210 °C) make these reactions prime candidates for transfer to continuous flow systems, which can offer better control and safety. mdpi.com Similarly, photocatalyzed reactions using well-defined copper(I) complexes have been adapted to continuous flow to enhance reaction kinetics, reducing reaction times from hours to minutes. beilstein-journals.org

The integration of packed-bed reactors with immobilized copper catalysts also represents a promising avenue for continuous flow activation of bromobenzene, potentially offering lower catalyst leaching and easier product purification. researchgate.net These advanced catalytic systems underscore the ongoing evolution of copper-catalyzed cross-coupling reactions, driven by the demand for more sustainable, efficient, and scalable chemical manufacturing processes.

Spectroscopic and Analytical Techniques for Mechanistic Insights

Scanning Tunneling Microscopy (STM) for Surface Reactivity

Scanning Tunneling Microscopy (STM) has proven to be an invaluable tool for visualizing the reactivity of bromobenzene (B47551) on copper surfaces at the atomic scale, particularly in the context of the Ullmann coupling reaction. researchgate.netnsf.govacs.org

By depositing bromobenzene onto a Cu(111) surface and performing STM imaging at cryogenic temperatures (around 5 K), researchers have been able to track the progression of the reaction from the initial adsorption of intact bromobenzene molecules to the formation of intermediates and the final biphenyl (B1667301) product. researchgate.net Upon annealing to approximately 80 K, intact bromobenzene molecules are observed to form small clusters on the copper surface. researchgate.net Further heating to around 160 K leads to the dissociation of the carbon-bromine bond and the formation of organometallic intermediates, where phenyl groups are bound to a copper adatom extracted from the surface. researchgate.net These intermediates have been characterized as a phenyl-Cu-phenyl species. researchgate.net Finally, annealing to 350 K results in the formation of biphenyl. researchgate.net

The use of different substituted bromobenzenes has demonstrated that the two-dimensional packing and structure of the surface species are highly dependent on the functional groups present on the phenyl ring. nsf.gov Furthermore, STM studies have been instrumental in identifying fluorophenyl and phenyl intermediates on Cu{111} surfaces following exposure to 4-fluoro-1-bromobenzene and bromobenzene, respectively. acs.org The chemical identification of these surface species can be further confirmed by inelastic tunneling spectroscopy, a technique coupled with STM. acs.org

Key Findings from STM Studies:

Stage Temperature Observed Species Description
Initial Adsorption5 K - 80 KIntact bromobenzene clustersBromobenzene molecules are weakly adsorbed on the Cu(111) surface and form clusters of 3, 4, and 5 molecules. researchgate.net
Intermediate Formation~160 KOrganometallic intermediates (phenyl-Cu-phenyl) and Br atomsDissociation of the C-Br bond occurs, and phenyl groups extract and bind to a single copper atom from the surface. researchgate.net
Product Formation~350 KBiphenylThe organometallic intermediates react to form the final biphenyl product. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals, which have been proposed as key intermediates in certain copper-catalyzed reactions involving bromobenzene.

While some copper-catalyzed reactions are believed to proceed through an oxidative addition/reductive elimination mechanism, the involvement of radical pathways, particularly single electron transfer (SET) mechanisms, has also been considered. acs.orgrug.nl In the context of the Ullmann reaction, early studies investigating the reaction of 1-bromoanthraquinone (B1265448) with 2-aminoethanol catalyzed by a copper(I) species provided EPR evidence for the formation of a radical anion. rug.nl This supported the idea that copper-catalyzed aromatic nucleophilic substitutions could follow a radical pathway. rug.nl

However, in some copper-catalyzed amination reactions of aryl halides, the use of radical probes has not always provided evidence for the presence of aryl radicals, suggesting that an oxidative addition pathway may be more likely in those specific systems. acs.org In other copper-catalyzed reactions, such as the alkenylation of benzylic halides, EPR studies have confirmed the presence of radical intermediates. d-nb.info More recent advancements have seen the development of online coupled EPR/UV-Vis/near-IR monitoring systems to simultaneously observe radical species and copper complex intermediates during reactions, offering a more comprehensive understanding of complex radical pathways in copper catalysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Kinetic and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for gaining kinetic and mechanistic insights into reactions involving bromobenzene and copper(I) in the solution phase.

¹H NMR spectroscopy is frequently used to monitor the progress of reactions by tracking the disappearance of starting materials and the appearance of products over time. acs.orgacs.orgrsc.org This allows for the determination of reaction conversions and can help in optimizing reaction conditions. acs.org For instance, in studies of the Ullmann amination reaction, ¹H NMR has been used to determine the conversion to the C-N coupled product. acs.org

Furthermore, NMR can be employed to study the stability of catalytic species. For example, the decomposition of a copper(I) piperidide complex in the presence of different ligands has been monitored by ¹H NMR. acs.org In situ NMR spectroscopy is particularly powerful for monitoring reaction kinetics in real-time, which can help to elucidate the roles of different components in the reaction mixture, such as ligands and bases, and to identify catalyst deactivation pathways. rsc.org Mechanistic studies have also utilized NMR to investigate the structure of catalytic resting states and to probe for the formation of side products, such as benzene (B151609) from the hydrodehalogenation of bromobenzene. acs.org

Applications of NMR in Bromobenzene-Copper(I) Reaction Studies:

Application Technique Information Gained
Reaction Monitoring¹H NMRDetermination of reactant conversion and product formation. acs.orgacs.org
Catalyst Stability¹H NMRMonitoring the decomposition of copper complexes. acs.org
Kinetic AnalysisIn situ ¹H NMRReal-time monitoring of reaction rates and identification of catalyst deactivation. rsc.org
Mechanistic Investigation¹H NMRCharacterization of catalytic resting states and detection of side products. acs.org

Mass Spectrometry (MS) for Intermediate and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for identifying intermediates and products in reactions involving bromobenzene and copper(I), providing valuable information about the reaction mechanism.

Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to identify key intermediates in copper(I)-catalyzed cross-coupling reactions. For example, in systems utilizing aminoarenethiolato ligands, ESI-MS has detected intermediates such as [Cu(PhSAr)₂]⁺, which are believed to facilitate the transfer of the aryl group to the nucleophile. vulcanchem.com In the context of the Ullmann biaryl ether synthesis, ESI-MS has been used in conjunction with other spectroscopic techniques to characterize heteroleptic copper complexes that are proposed to be key intermediates in the catalytic cycle. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for identifying and quantifying the final products of a reaction. In copper-catalyzed oxidative coupling reactions of Grignard reagents, GC-MS has been used to determine the selectivity of the cross-coupling product over homocoupling products. acs.org It has also been used to detect the formation of byproducts, providing a more complete picture of the reaction pathways.

In Situ Monitoring Techniques for Reaction Progress

The development of in situ and operando spectroscopic techniques has revolutionized the study of catalytic reactions, including those involving bromobenzene and copper(I), by allowing researchers to observe the catalyst and reacting species under actual reaction conditions. nih.govnih.govresearchgate.net

Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data, provides a direct correlation between the state of the catalyst and its performance. nih.gov Techniques such as operando infrared spectroscopy, X-ray absorption spectroscopy (XAS), and X-ray photoelectron spectroscopy (XPS), often coupled with mass spectrometry for product analysis, can monitor the evolution of the catalyst to its active state, identify reactive phases, and elucidate reaction mechanisms. nih.govnih.gov

For surface-catalyzed reactions, operando surface microscopy techniques like photoemission electron microscopy (PEEM) can provide spatially resolved information, visualizing catalyst heterogeneity during the reaction. researchgate.net These advanced methods are crucial for understanding dynamic processes such as catalyst restructuring, atom mobility, and the interaction of molecules with the catalyst surface as the reaction proceeds. nih.govresearchgate.net Recently, machine learning approaches have been coupled with in situ infrared spectroscopy to monitor the structural evolution of molecules during C-C coupling processes on catalytic surfaces. oup.com

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling bromobenzene in copper(1+)-catalyzed reactions?

  • Methodological Answer : Bromobenzene is flammable and reactive with oxidizing agents, alkaline earth metals, and metallic salts . Prior to use, ensure storage in airtight containers in a ventilated area. Use non-sparking tools and grounding to prevent electrostatic discharge. For copper(1+) compounds, inert atmospheres (e.g., nitrogen/argon gloveboxes) are recommended to avoid oxidation. Include controls to monitor side reactions (e.g., unintended halogen exchange) and validate purity via NMR or GC-MS post-synthesis .

Q. How can researchers characterize copper(1+)-bromobenzene complexes?

  • Methodological Answer : Use spectroscopic techniques:

  • X-ray crystallography for structural elucidation.
  • UV-Vis spectroscopy to track ligand-to-metal charge transfer bands.
  • Cyclic voltammetry to assess redox behavior of copper(1+) centers.
  • Mass spectrometry (ESI-MS) to confirm molecular weight .
    • Data Validation : Compare results with computational models (DFT) to verify electronic transitions .

Q. What are the best practices for synthesizing bromobenzene derivatives for coordination chemistry studies?

  • Methodological Answer :

  • Electrophilic substitution : Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity.
  • Catalytic systems : Screen copper(1+) salts (e.g., CuBr, CuI) with ligands (e.g., phosphines) to enhance stability and reactivity.
  • Purification : Use column chromatography (silica gel) with hexane/ethyl acetate gradients, followed by recrystallization .
    • Troubleshooting : Monitor reaction progress via TLC and address side products (e.g., debromination) by adjusting stoichiometry .

Advanced Research Questions

Q. How can two-photon photodissociation studies resolve mechanistic ambiguities in bromobenzene-copper(1+) systems?

  • Methodological Answer :

  • Experimental Design : Use time-resolved laser spectroscopy to measure sequential photon absorption cross-sections (σ₁' = 4.4 × 10⁻¹⁸ cm²; σ₂' = 7.9 × 10⁻¹⁸ cm²) and collisional deactivation rates (K₃ = 1.1 × 10⁻⁹ cm³/molecule) .
  • Data Interpretation : Compare experimental results with quantum mechanical simulations to distinguish single-step vs. sequential dissociation pathways.
  • Contradiction Analysis : If discrepancies arise, re-evaluate assumptions about vibrational excitation lifetimes or ion-neutral collision frequencies .

Q. What strategies address contradictory data in copper(1+)-mediated C–H activation using bromobenzene?

  • Methodological Answer :

  • Systematic Error Check : Verify catalyst loading, solvent purity, and oxygen exclusion. Replicate experiments under inert conditions.
  • Cross-Validation : Compare kinetic isotope effects (KIE) with computational studies to confirm whether C–H cleavage is rate-determining.
  • Alternative Probes : Use deuterated bromobenzene to isolate steric/electronic effects .
    • Case Study : If reported yields vary, analyze ligand denticity (monodentate vs. bidentate) and solvent coordination strength (e.g., DMF vs. THF) .

Q. How can researchers design experiments to probe the environmental impact of bromobenzene-copper(1+) waste streams?

  • Methodological Answer :

  • Analytical Workflow :
  • Sample Preparation : Simulate wastewater by mixing reaction byproducts (e.g., CuBr₂, benzene derivatives) in aqueous buffers.
  • Toxicity Assays : Use microbial viability tests (e.g., E. coli growth inhibition) or enzymatic assays (e.g., lactate dehydrogenase leakage in cell cultures) .
  • Mitigation Strategies : Screen adsorbents (e.g., activated carbon, MOFs) for copper and bromine sequestration. Validate via ICP-MS .

Data Presentation and Validation

Q. How should researchers present conflicting spectroscopic data for copper(1+)-bromobenzene adducts?

  • Methodological Answer :

  • Tabular Comparison : Compile observed λmax (UV-Vis), bond lengths (X-ray), and redox potentials (CV) across studies. Highlight outliers.
  • Error Analysis : Calculate standard deviations for replicate measurements and annotate instrument-specific limitations (e.g., spectrometer resolution).
  • Contextualize : Discuss solvent effects (e.g., dichloromethane vs. acetonitrile) on spectral shifts .

Further Research Directions

  • Unresolved Challenges :
    • Role of solvent coordination in stabilizing transient copper(1+) intermediates .
    • Scalable methods for bromobenzene recycling in catalytic cycles .
  • Emerging Applications :
    • Bromobenzene-functionalized polymers for sensor development .
    • Copper(1+)-mediated C–C coupling in bioorthogonal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.